SB-277011 - 215803-78-4

SB-277011

Catalog Number: EVT-254368
CAS Number: 215803-78-4
Molecular Formula: C28H30N4O
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SB-277011 is a synthetic compound developed specifically for scientific research purposes. [] It is classified as a dopamine D3 receptor antagonist, meaning it blocks the action of dopamine at the D3 receptor subtype. [] This selective targeting makes SB-277011 a valuable tool for researchers studying the role of dopamine D3 receptors in various biological processes, particularly in the central nervous system.

trans-N-[4-[2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-cyclohexyl]-4-quinolinecarboxamide

  • Compound Description: This compound is a chemical synonym for SB-277011. [] It is described as a potent and selective dopamine D3 receptor antagonist. []

N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide

  • Compound Description: This compound represents another chemical synonym for SB-277011. [] It highlights the core structural features: a tetrahydroisoquinoline moiety linked to a cyclohexane ring, further connected to a quinolinecarboxamide group.

Quinpirole

  • Compound Description: Quinpirole is a dopamine D2/D3 receptor agonist. [, , , ] It is frequently used in research to investigate the role of dopamine receptors in various behavioral and physiological processes. [, , , ]
  • Relevance: Quinpirole is pharmacologically opposed to SB-277011, acting as an agonist at the same receptor subtypes. It helps researchers understand the effects of dopamine D3 receptor blockade by comparing and contrasting the effects of SB-277011 with those of quinpirole. [, , ]

7-Hydroxy-N,N-di-n-propylaminotetralin (7-OH-DPAT)

  • Compound Description: 7-OH-DPAT is a dopamine D3 receptor agonist with some preference over the D2 receptor. [, , , ] It is used in research to investigate the role of D3 receptors in various behavioral and physiological processes, including sexual function, motor activity, and drug reward. [, , , ]
  • Relevance: Like quinpirole, 7-OH-DPAT has opposing effects to SB-277011 by acting as a D3 receptor agonist. This contrast aids in understanding the specific roles of D3 receptors in various biological processes. [, ]

BP 897

  • Compound Description: BP 897 is categorized as a dopamine D3 receptor partial agonist. [, , ] It has a higher affinity for D3 receptors compared to D2 receptors. [, , ]
  • Relevance: While both BP 897 and SB-277011 target the D3 receptor, they differ in their actions. SB-277011 acts as an antagonist, blocking the receptor's activity, whereas BP 897 is a partial agonist, meaning it elicits a submaximal response compared to a full agonist like 7-OH-DPAT. [, ]

Nafadotride

  • Compound Description: Nafadotride is a dopamine D3 receptor antagonist with moderate selectivity over the D2 receptor. [, ] It has been investigated for its potential in treating schizophrenia and drug abuse.
  • Relevance: Nafadotride is structurally distinct from SB-277011 but shares the same pharmacological target, the D3 receptor. It exhibits less selectivity for the D3 receptor than SB-277011. [, ]

U 99194A

  • Compound Description: U 99194A is another dopamine D3 receptor antagonist that exhibits moderate selectivity over the D2 receptor. [, ] It has been studied for its potential in treating schizophrenia and drug abuse.
  • Relevance: U 99194A is structurally different from SB-277011 but acts as an antagonist at the same receptor. It is less selective for the D3 receptor compared to SB-277011. [, ]

S33084

  • Compound Description: S33084 is a selective dopamine D3 receptor antagonist. []
  • Relevance: Similar to SB-277011, S33084 selectively targets and blocks D3 receptors. Both compounds are valuable tools for investigating the specific roles of D3 receptors in various physiological and behavioral processes. []

L-741,626

  • Compound Description: L-741,626 acts as a preferential dopamine D2 receptor antagonist, exhibiting a higher affinity for D2 receptors compared to D3 receptors. [, , ] It is used in research to investigate the specific roles of D2 receptors. [, ]
  • Relevance: While SB-277011 selectively targets D3 receptors, L-741,626 primarily targets D2 receptors. Comparing their effects helps researchers understand the distinct roles of D2 and D3 receptors in various biological processes. [, ]

(+)-PD-128,907

  • Compound Description: (+)-PD-128,907 is a dopamine D3/D2 receptor agonist. [] It exhibits a higher affinity for D3 receptors compared to D2 receptors. [, , , ] (+)-PD-128,907 has shown potential as a therapeutic agent for cocaine addiction and seizures due to its ability to reduce cocaine-induced seizures and mortality in mice. [, ]
  • Relevance: (+)-PD-128,907, a D3/D2 receptor agonist, contrasts with SB-277011, a D3 receptor antagonist. Comparing their effects aids in unraveling the complexities of the dopaminergic system and its role in various physiological and pathological conditions. [, ]

PD 168,077

  • Compound Description: PD 168,077 is a selective dopamine D4 receptor agonist. [] It is a valuable research tool for studying the specific functions of D4 receptors. []
  • Relevance: Unlike SB-277011, which targets D3 receptors, PD 168,077 selectively activates D4 receptors. Comparing their effects helps researchers delineate the distinct roles of D3 and D4 receptors. []

RO-10-5824

  • Compound Description: RO-10-5824 acts as a dopamine D4 receptor agonist. [] It is primarily employed in research to study the specific functions of D4 receptors. []
  • Relevance: In contrast to SB-277011, which targets D3 receptors, RO-10-5824 specifically activates D4 receptors. This comparison allows researchers to differentiate between the actions of D3 and D4 receptors. []

ABT-724

  • Compound Description: ABT-724 is a selective dopamine D4 receptor agonist. [] It is primarily used in research to investigate the specific functions of D4 receptors. []
  • Relevance: Unlike SB-277011, which is a D3 receptor antagonist, ABT-724 acts as an agonist at D4 receptors. This distinction aids researchers in understanding the separate roles of D3 and D4 receptors. []

CP226-269

  • Compound Description: CP226-269 is a selective dopamine D4 receptor agonist. [] It serves as a valuable tool for studying the specific functions of D4 receptors. []
  • Relevance: In contrast to SB-277011, which targets D3 receptors, CP226-269 activates D4 receptors. This difference allows researchers to distinguish between the effects mediated by D3 and D4 receptors. []

L-745,870

  • Compound Description: L-745,870 is classified as a selective dopamine D4 receptor antagonist. [] It is a valuable tool for investigating the specific roles of D4 receptors. []
  • Relevance: Unlike SB-277011, which targets D3 receptors, L-745,870 selectively blocks D4 receptors. By comparing their effects, researchers can discern the unique roles of D3 and D4 receptors. []

RBI-257

  • Compound Description: RBI-257 is a selective dopamine D4 receptor antagonist. [] Its selectivity makes it a valuable tool for studying D4 receptor function. []
  • Relevance: In contrast to SB-277011, which targets D3 receptors, RBI-257 selectively blocks D4 receptors. Comparing and contrasting their effects helps researchers understand the distinct roles of D3 and D4 receptors in various biological processes. []

SR-21502

  • Compound Description: SR-21502 is a selective dopamine D3 receptor antagonist. []
  • Relevance: Like SB-277011, SR-21502 selectively targets and blocks D3 receptors, highlighting its relevance in understanding the specific roles of D3 receptors in various physiological and behavioral processes. []

Amisulpride

  • Compound Description: Amisulpride is an antagonist of presynaptic D2/D3 receptors. []
  • Relevance: Amisulpride, as an antagonist of presynaptic D2/D3 receptors, offers insights into the presynaptic regulation of dopamine release, contrasting with the postsynaptic actions of SB-277011. []

Haloperidol

  • Compound Description: Haloperidol is a non-selective antagonist of D2-like receptors. [, , ] It has a high affinity for both D2 and D3 receptors and is commonly used as an antipsychotic medication. []
  • Relevance: Unlike SB-277011, which selectively targets D3 receptors, haloperidol blocks both D2 and D3 receptors. This difference in selectivity makes haloperidol a less precise tool for studying the specific roles of D3 receptors. [, , ]

[¹¹C]-(+)-PHNO (4-Propyl-9-hydroxynaphthoxazine)

  • Compound Description: [¹¹C]-(+)-PHNO is a novel agonist radioligand used in Positron Emission Tomography (PET) studies to measure the high-affinity states of dopamine D2 receptors (D2-high). [] It exhibits preferential affinity for D3 over D2 receptors. [, ] SB-277011 has been used to demonstrate the D3 receptor specificity of [¹¹C]-(+)-PHNO. []
  • Relevance: [¹¹C]-(+)-PHNO and SB-277011 both target the dopamine D3 receptor. While SB-277011 is a selective antagonist, [¹¹C]-(+)-PHNO is an agonist radioligand used for PET imaging. The use of SB-277011 in conjunction with [¹¹C]-(+)-PHNO has helped delineate D3 receptor binding in the brain. [, ]

[¹¹C]Raclopride

  • Compound Description: [¹¹C]Raclopride is a well-characterized antagonist radioligand used in PET imaging to study dopamine D2 receptors. []
  • Relevance: [¹¹C]Raclopride serves as a comparative tool in PET imaging studies, primarily targeting D2 receptors. Its use alongside [¹¹C]-(+)-PHNO, which has D3 preference, helps researchers differentiate between these receptor subtypes in vivo. []

SCH23390

  • Compound Description: SCH23390 is a selective dopamine D1 receptor antagonist. []
  • Relevance: SCH23390 helps delineate the effects of D2 and D3 receptor ligands by blocking the activity of D1 receptors, thus allowing researchers to isolate the actions of compounds like SB-277011 and [¹¹C]-(+)-PHNO on D2/D3 receptors. []

AR-R17779 (AR)

  • Compound Description: AR-R17779 is an α7 nicotinic acetylcholine receptor (α7) agonist. [] When co-administered with ethanol into the posterior ventral tegmental area (VTA), AR-R17779 synergistically enhances dopamine release in the nucleus accumbens shell (AcbSh). []
  • Relevance: While SB-277011 targets dopamine D3 receptors, AR-R17779 acts on α7 nicotinic acetylcholine receptors. Research suggests that both receptors interact with ethanol, indicating potential cross-talk between these systems in regulating alcohol-related behaviors. []

SB-277011-A

  • Compound Description: SB-277011-A is often used interchangeably with SB-277011 in the literature. [, , , , , , , , , , ] It shares the same chemical structure and pharmacological properties as SB-277011, acting as a selective dopamine D3 receptor antagonist. [, , , , , , , , , , ]

PNU-120596

  • Compound Description: PNU-120596 is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7). [] It enhances the activity of α7 receptors, potentially leading to increased neurotransmission. []
  • Relevance: While SB-277011-A acts on dopamine D3 receptors, PNU-120596 modulates α7 nicotinic acetylcholine receptors. Research suggests that both receptor systems are involved in the effects of ethanol and potentially interact to influence alcohol consumption and dependence. []
Overview

SB-277011 is a selective dopamine D3 receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of addiction and other neuropsychiatric disorders. This compound is characterized by its high affinity for the dopamine D3 receptor, which is implicated in reward pathways in the brain.

Source and Classification

SB-277011 was developed by GlaxoSmithKline Pharmaceuticals and is classified as a pharmacological agent targeting dopamine receptors, specifically the D3 subtype. It has been studied for its effects on various behavioral models related to addiction, including nicotine and methamphetamine dependence .

Synthesis Analysis

The synthesis of SB-277011 has been detailed in various studies. The compound is synthesized through a series of chemical reactions that involve the creation of a trans-N-[4-(4-(2-(4-(trifluoromethyl)phenyl)-1-piperazinyl)butyl)-1H-pyrazol-1-yl]acetamide structure.

Methods and Technical Details

The synthesis typically involves:

  1. Formation of the pyrazole ring: This is achieved through cyclization reactions involving appropriate precursors.
  2. Substitution reactions: These are used to introduce the piperazine and trifluoromethyl groups into the molecular structure.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.
Molecular Structure Analysis

The molecular structure of SB-277011 can be represented as follows:

  • Chemical Formula: C20H25F3N4O
  • Molecular Weight: 396.44 g/mol

The structural analysis reveals that SB-277011 contains a pyrazole ring, a piperazine moiety, and a trifluoromethyl group, which contribute to its pharmacological properties. The presence of these functional groups enhances its selectivity for the dopamine D3 receptor compared to other dopamine receptor subtypes .

Chemical Reactions Analysis

SB-277011 undergoes various chemical reactions that can influence its pharmacological activity:

  1. Binding Affinity Studies: SB-277011 exhibits strong binding affinity to dopamine D3 receptors, which can be quantitatively assessed using radioligand binding assays.
  2. Metabolic Stability: In vitro studies have shown that SB-277011 is stable in biological systems, allowing it to maintain its activity over time.
  3. Receptor Interaction: The compound's interaction with the dopamine D3 receptor involves conformational changes that inhibit receptor activation by endogenous ligands such as dopamine .
Mechanism of Action

The mechanism of action of SB-277011 primarily involves antagonism of the dopamine D3 receptor. By binding to this receptor, SB-277011 prevents dopamine from exerting its effects, which is particularly relevant in conditions characterized by dopaminergic dysregulation, such as addiction.

Process and Data

Research indicates that SB-277011 can significantly reduce behaviors associated with drug-seeking and self-administration in animal models. For instance, in studies involving methamphetamine self-administration, pretreatment with SB-277011 resulted in a marked decrease in active lever presses, indicating reduced motivation for drug intake . Additionally, it has been shown to affect nicotine-induced conditioned responses, suggesting its broader applicability in treating different forms of addiction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be protected from light.
  • pH Sensitivity: The solubility and stability may vary with pH; optimal conditions are usually around neutral pH.

Relevant data from pharmacokinetic studies indicate that SB-277011 has favorable oral bioavailability and can penetrate the blood-brain barrier effectively, making it suitable for central nervous system applications .

Applications

SB-277011 has significant potential applications in scientific research and therapeutic development:

  1. Addiction Treatment: Its primary application lies in treating various forms of addiction, including nicotine and methamphetamine dependence.
  2. Neuropharmacological Studies: Researchers utilize SB-277011 to explore dopaminergic mechanisms underlying reward and reinforcement behaviors.
  3. Behavioral Models: It serves as a tool in behavioral neuroscience to study the effects of dopamine modulation on behavior.

Properties

CAS Number

215803-78-4

Product Name

SB-277011

IUPAC Name

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide

Molecular Formula

C28H30N4O

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C28H30N4O/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33)

InChI Key

OLWRVVHPJFLNPW-UHFFFAOYSA-N

SMILES

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45

Synonyms

SB 277011
SB 277011-A
SB-277011
SB-277011-A
trans-N-(4-(2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)cyclohexyl)-4-quinolinecarboxamide

Canonical SMILES

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.